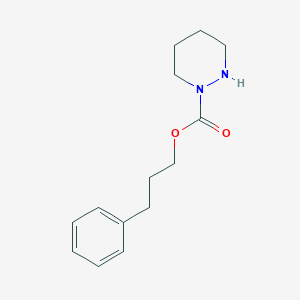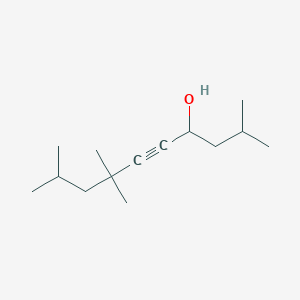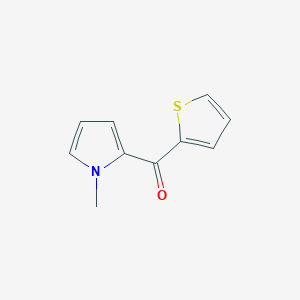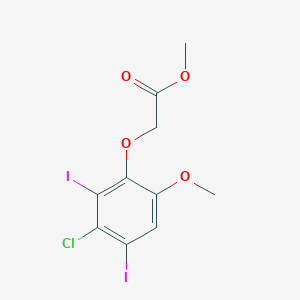
methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate is an organic compound with a complex structure that includes a hydroxy group, a methyl group, and a phenyl group attached to a butenoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: The hydroxy group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to convert the double bond into a single bond, forming a saturated ester.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl (2R)-2-hydroxy-2-methylbutanoate: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Methyl (2R)-2-hydroxy-4-phenylbutanoate: Similar structure but with a saturated backbone, affecting its chemical behavior.
Ethyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate: Ethyl ester variant, which may have different solubility and reactivity.
Uniqueness: Methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate is unique due to its combination of functional groups, which allows for diverse chemical reactions and potential applications. The presence of both a hydroxy group and a phenyl group provides opportunities for various modifications and interactions, making it a versatile compound in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
648424-85-5 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-enoate |
InChI |
InChI=1S/C12H14O3/c1-12(14,11(13)15-2)9-8-10-6-4-3-5-7-10/h3-9,14H,1-2H3/t12-/m1/s1 |
Clé InChI |
ZRWLDDUNFWITAT-GFCCVEGCSA-N |
SMILES isomérique |
C[C@@](C=CC1=CC=CC=C1)(C(=O)OC)O |
SMILES canonique |
CC(C=CC1=CC=CC=C1)(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-N,N-bis[(pyridin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B12585022.png)
![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(trimethoxy)silane](/img/structure/B12585026.png)

![(2r)-({[5-(4-Ethoxyphenyl)thiophen-2-Yl]sulfonyl}amino){1-[(1-Methylethoxy)carbonyl]piperidin-4-Yl}ethanoic Acid](/img/structure/B12585046.png)

![2,3-Bis[(5-bromopentyl)oxy]-6,7,10,11-tetrakis(hexyloxy)triphenylene](/img/structure/B12585053.png)


![Benzenecarbohydrazonoylbromide, N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12585075.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine](/img/structure/B12585078.png)

![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12585085.png)

